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Compound of Interest

Compound Name: ML005

CAS No.: 850189-57-0

Cat. No.: B1663241

Get Quote

For Immediate Release

Bochum, Germany – Researchers have identified the optimal pH and temperature conditions

for the enzymatic activity of ML-005, a novel esterase identified through functional

metaproteomics. This technical guide provides an in-depth summary of these findings for

researchers, scientists, and professionals in drug development. The optimal activity of ML-005

was observed at a pH of 8 and a temperature of 45°C[1].

Quantitative Analysis of ML-005 Activity
The enzymatic activity of ML-005 is significantly influenced by pH and temperature. The

following table summarizes the optimal conditions for ML-005, highlighting its tolerance and

stability under various environmental states.
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Parameter Optimal Value/Range Key Observations

pH 8

The enzyme exhibits tolerance

over a broad pH range of 5-12,

retaining most of its initial

activity. At pH 4, approximately

50% of its activity is retained,

while pH 13 leads to almost

complete deactivation[2][3][4].

Temperature 45°C

ML-005 demonstrates

temperature tolerance from

20°C to 60°C. After incubation

at 50-60°C for 360 minutes,

the residual relative activity

remained above 80% of its

initial activity[1][2][3][4].

Salt Concentration Tolerant up to 5M NaCl

Incubation in NaCl solutions

ranging from 1M to 5M had a

negligible effect on the

enzyme's activity. After 7 days

of incubation in a near-

saturated 5M NaCl solution,

ML-005 retained most of its

activity[1][2][3][4].

Experimental Protocols
The determination of optimal pH and temperature for ML-005 activity involved the following

detailed methodologies:

Standard Esterase Activity Assay
The lipolytic activity of ML-005 was quantified using a spectrophotometric assay with p-

nitrophenyl-butyrate (pNPB) as the substrate. The reaction mixture contained 50 mM Tris-HCl

buffer (pH 8.0), 10% (v/v) glycerol, 0.2 mM pNPB, and the purified ML-005 enzyme. The

release of p-nitrophenol was monitored by measuring the absorbance at 405 nm.
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Determination of Optimal pH
To determine the optimal pH, the standard esterase activity assay was performed across a

range of pH values from 3 to 11. A multi-buffer system was utilized to maintain the desired pH:

pH 3.0-6.0: 50 mM Citrate buffer

pH 6.0-9.0: 50 mM Tris-HCl buffer

pH 9.0-11.0: 50 mM Glycine-NaOH buffer

The relative activity at each pH was calculated as a percentage of the maximum activity

observed.

Determination of Optimal Temperature
The optimal temperature for ML-005 activity was determined by conducting the standard

esterase activity assay at various temperatures ranging from 20°C to 70°C. The enzyme and

substrate were pre-incubated at the respective temperatures before initiating the reaction. The

relative activity at each temperature was expressed as a percentage of the highest activity

measured.

pH and Temperature Stability Assays
To assess pH stability, the ML-005 enzyme was pre-incubated in buffers of varying pH (3 to 11)

for a specified duration at 4°C. Following this incubation, the residual enzyme activity was

measured using the standard assay at the optimal conditions (pH 8, 45°C).

For temperature stability, the enzyme was pre-incubated at different temperatures (20°C to

70°C) for various time intervals. The remaining activity was then determined under standard

assay conditions to evaluate the enzyme's thermostability.

Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the optimal pH and temperature

for ML-005 activity.
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Workflow for determining optimal pH and temperature of ML-005.

Signaling Pathway and Logical Relationships
The activity of ML-005, a serine hydrolase, is dependent on the integrity of its catalytic triad

(Ser-99, Asp-164, and His-191)[1]. Environmental factors such as pH and temperature directly

influence the ionization state of amino acid residues within the active site and the overall

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1663241/docs?utm_src=pdf-body-img#optimal-biochemical-parameters-for-ml-005-esterase-activity-a-technical-overview
https://pubmed.ncbi.nlm.nih.gov/30210461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663241?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein conformation, thereby affecting substrate binding and catalysis. The following diagram

illustrates this relationship.
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Influence of pH and temperature on ML-005 activity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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